N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
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Overview
Description
N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a morpholine ring, connected to a phenyl group and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Scientific Research Applications
N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
Similar compounds with a pyridazine core have been shown to interact with a range of biological targets and physiological effects
Mode of Action
Compounds with similar structures have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to interact with a variety of biochemical pathways, leading to a diverse range of physiological effects .
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyridazine ring through a cyclization reaction, followed by the introduction of the morpholine ring via nucleophilic substitution. The final step involves coupling the pyridazine-morpholine intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs exhibit similar pharmacological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-based drugs, share structural similarities.
Uniqueness
N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to its specific combination of the pyridazine and morpholine rings, which imparts distinct pharmacological properties. This combination allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-21(17-4-2-1-3-5-17)22-18-8-6-16(7-9-18)19-10-11-20(24-23-19)25-12-14-27-15-13-25/h1-11H,12-15H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOBCDWDTMJLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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